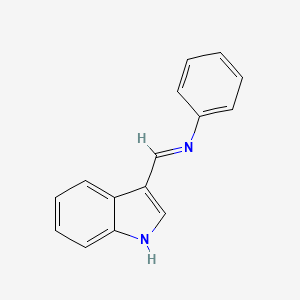

3-(N-Phenylformimidoyl)indole

Description

Propriétés

Numéro CAS |

22394-31-6 |

|---|---|

Formule moléculaire |

C15H12N2 |

Poids moléculaire |

220.27 g/mol |

Nom IUPAC |

1-(1H-indol-3-yl)-N-phenylmethanimine |

InChI |

InChI=1S/C15H12N2/c1-2-6-13(7-3-1)16-10-12-11-17-15-9-5-4-8-14(12)15/h1-11,17H |

Clé InChI |

UWQHHVYCAQFAII-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=CC2=CNC3=CC=CC=C32 |

SMILES canonique |

C1=CC=C(C=C1)N=CC2=CNC3=CC=CC=C32 |

Origine du produit |

United States |

Chemical Reactivity and Transformation Mechanisms of 3 N Phenylformimidoyl Indole

Reactivity Profiles at the Indole (B1671886) C3 Position

The C3 position of the indole ring is famously the most nucleophilic and reactive site for electrophilic attack in an unsubstituted indole, being approximately 10¹³ times more reactive than benzene (B151609). rsc.orgwikipedia.org However, in 3-(N-phenylformimidoyl)indole, this position is already substituted. This occupation fundamentally alters the reactivity profile, redirecting subsequent reactions to other positions or involving the substituent itself in the transformation.

The primary site for further electrophilic substitution is typically the C2 position of the indole ring. rsc.orgbhu.ac.inbhu.ac.in The mechanism is not a direct attack at C2 but often involves an initial addition of the electrophile to the already substituted C3 position. rsc.orgquimicaorganica.org This forms a non-aromatic 3,3-disubstituted indolenine intermediate (a σ-complex). This intermediate is unstable and subsequently undergoes a rearrangement, where one of the substituents at C3 migrates to the C2 position, restoring the aromaticity of the indole ring. rsc.orgquimicaorganica.org The substituent with the higher migratory aptitude will preferentially move.

If both the C2 and C3 positions are occupied, or under strongly acidic conditions that lead to the exhaustive protonation and deactivation of the pyrrole (B145914) ring, electrophilic substitution can occur on the benzene ring, typically at the C5 or C6 position. wikipedia.orgbhu.ac.in In some cases, electrophilic attack can result in ipso-substitution, where the incoming electrophile displaces the entire formimidoyl group at the C3 position. Such reactions have been observed for other 3-substituted indoles reacting with potent electrophiles like nitronium (NO₂⁺) and nitrosonium (NO⁺) ions. rsc.org

| Reaction Type | Primary Site of Attack | Intermediate | Final Product |

| Electrophilic Substitution | C3 (initially) | 3,3-disubstituted indolenine | 2,3-disubstituted indole (via rearrangement) |

| Electrophilic Substitution (deactivated pyrrole ring) | C5 or C6 | σ-complex on benzene ring | C5 or C6 substituted indole |

| ipso-Substitution | C3 | σ-complex | New C3-substituted indole |

The electron-rich nature of the indole nucleus generally makes it unreactive toward nucleophiles unless the ring is activated by potent electron-withdrawing groups. researchgate.net For this compound, the most significant site for nucleophilic attack is not the indole ring itself, but the electrophilic carbon atom of the imine within the formimidoyl group.

Reactions that result in a net substitution at the C3 position often proceed via an addition-elimination mechanism involving the side chain. A nucleophile can add to the imine carbon, forming a tetrahedral intermediate. Subsequent elimination of the phenylamine moiety or another leaving group can lead to a new functional group at the C3-position.

Direct nucleophilic displacement of the entire formimidoyl group is less common but conceivable, analogous to the displacement of the dimethylaminomethyl group from gramine, a well-known Mannich base of indole. bhu.ac.in In such a scenario, the formimidoyl group would act as a leaving group, facilitated by protonation or Lewis acid activation. Furthermore, dearomative cycloaddition reactions, such as the (4+3) cycloaddition of 3-alkenylindoles, demonstrate that the C2-C3 double bond can participate in reactions with electrophilic partners, temporarily disrupting the ring's aromaticity to form more complex fused systems. nih.gov

Transformations Involving the Formimidoyl Group

The formimidoyl group (-CH=N-Ph) is a functional handle that offers a rich variety of chemical transformations, including hydrolysis, redox reactions, and bond cleavage strategies.

The imine bond (C=N) in the formimidoyl moiety is susceptible to hydrolysis, particularly under acidic conditions, to regenerate the corresponding aldehyde and amine. masterorganicchemistry.com For this compound, hydrolysis would cleave the imine to yield 3-formylindole and aniline (B41778).

The generally accepted mechanism for acid-catalyzed imine hydrolysis involves a sequence of protonation and nucleophilic attack steps:

Protonation: The imine nitrogen is protonated by an acid catalyst, increasing the electrophilicity of the imine carbon.

Nucleophilic Addition: A water molecule attacks the electrophilic imine carbon.

Deprotonation: A proton is lost from the oxygen atom to form a neutral carbinolamine intermediate.

Protonation: The nitrogen atom of the carbinolamine is protonated, converting the amine into a good leaving group.

Elimination: The lone pair on the oxygen atom reforms a double bond with carbon, expelling the amine (aniline in this case).

Deprotonation: The resulting protonated carbonyl is deprotonated to give the final aldehyde product (3-formylindole). masterorganicchemistry.com

Beyond hydrolysis, the electrophilic imine carbon can be attacked by a wide range of other nucleophiles, leading to various derivatizations. For example, reaction with organometallic reagents (e.g., Grignard or organolithium reagents) would result in the formation of C-alkylated or C-arylated secondary amines at the C3 position.

The carbon-nitrogen double bond of the formimidoyl group can be readily reduced to a carbon-nitrogen single bond, converting the formimidoylindole into a 3-(phenylaminomethyl)indole. This transformation can be achieved through several methods.

Catalytic hydrogenation is a common and effective method, employing catalysts such as platinum oxide (Adams' catalyst), Raney nickel, or complexes of rhodium and iridium under a hydrogen atmosphere. scispace.comrsc.orgstackexchange.comchinesechemsoc.org Alternatively, hydride reducing agents can be used. While sodium borohydride (B1222165) (NaBH₄) can reduce imines, it is often slower than for aldehydes or ketones and may require the use of additives or catalysts like Raney Ni or Lewis acids to enhance its reactivity. researchgate.netstackexchange.comtandfonline.comrsc.org

| Reduction Method | Reagent(s) | Typical Conditions | Product |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Hydrogen atmosphere, various solvents | 3-(Phenylaminomethyl)indole |

| Transfer Hydrogenation | Hantzsch ester, Formic acid/amine | Metal catalyst (e.g., Ru, Rh) or organocatalyst | 3-(Phenylaminomethyl)indole |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol/water, often with Ni catalyst | 3-(Phenylaminomethyl)indole |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | 3-(Phenylaminomethyl)indole |

Oxidation of the formimidoyl group is also possible, typically targeting the imine carbon. The most common transformation is the conversion of the imine to an amide. This can be accomplished using various oxidizing agents. For instance, palladium-catalyzed oxidation with tert-butyl hydroperoxide (TBHP) can convert aldimines to the corresponding amides. thieme-connect.com More modern, metal-free methods include aerobic oxidation mediated by N-heterocyclic carbenes (NHCs) or cyanide, which proceed through umpolung (polarity reversal) of the imine carbon. rsc.orgnih.govrsc.orgacs.org Successful oxidation of this compound would yield N-phenyl-1H-indole-3-carboxamide.

More complex transformations involve the cleavage of the carbon-nitrogen bonds within the this compound structure, enabling skeletal editing and the synthesis of different heterocyclic systems. Recent advances have shown that the indole scaffold can be deconstructed and reassembled into other valuable heterocycles like benzimidazoles. chemrxiv.org

One such strategy involves an initial oxidative cleavage of the indole C2-C3 bond. For a 3-substituted indole, this can lead to a ring-opened intermediate which can then be manipulated. For example, a reaction sequence involving oxidative ring-opening followed by a Beckmann-type rearrangement can convert a 3-substituted indole into a benzimidazole, representing a C-to-N atom swap with skeletal reorganization. chemrxiv.org While not demonstrated specifically on this compound, the principles suggest that the formimidoyl group could be cleaved or participate in such a rearrangement.

Another strategy involves the electrochemical oxidation of the imine bond, leading to its cleavage and the release of the aldehyde component. rsc.org This method provides a controlled way to break the C=N bond. These deconstructive and reassembly strategies highlight the synthetic versatility of the indole framework, allowing for its transformation into other important heterocyclic structures through strategic C-N bond cleavage. nih.govresearchgate.netrsc.org

Mechanistic Investigations of Reaction Pathways

The chemical behavior of this compound is dictated by the interplay of the electron-rich indole nucleus and the electrophilic/nucleophilic nature of the formimidoyl substituent. Mechanistic investigations into its reaction pathways reveal the formation of transient species that govern the outcome of its transformations.

The transformation of indolyl systems often proceeds through highly reactive, short-lived intermediates and associated transition states. While direct studies on this compound are not extensively detailed in the provided literature, mechanisms involving analogous structures, particularly at the C-3 position, offer significant insight.

In reactions involving N-substituted indoles, the formation of key intermediates is a critical step. For instance, in the synthesis of aziridinomitosenes from a related compound, 2-(N-phenylformimidoyl)indole, treatment with a base like sodium hydride is proposed to generate a stabilized anionic intermediate. beilstein-journals.org This intermediate then proceeds through a cyclization pathway. It is plausible that this compound would exhibit analogous reactivity, forming an indolyl anion under basic conditions, which could then participate in intramolecular or intermolecular reactions.

A common reactive species generated from 3-substituted indoles is the alkylideneindolenine intermediate (also known as a vinylogous imine). researchgate.net These intermediates are typically formed in situ under basic conditions when the 3-substituent contains a suitable leaving group. researchgate.net The electrophilic character of the exocyclic double bond in the alkylideneindolenine makes it susceptible to attack by various nucleophiles, providing a versatile route to a wide array of C-3 functionalized indoles. researchgate.net

Furthermore, under acidic conditions, the indole nucleus is prone to protonation. Protonation at the C-3 position is thermodynamically favored, leading to the formation of a 3H-indolium cation. bhu.ac.in This cation is stabilized by delocalization of the positive charge, which preserves the aromaticity of the benzene ring. bhu.ac.in The generation of this indolium cation is a key step in many electrophilic substitution and rearrangement reactions of indoles.

In specific transformations, other unique intermediates have been identified. For example, photochemical studies on the related 3-formylindole have shown that UV irradiation can lead to the formation of a 3H-tautomer and an indolyl radical as transient species. researchgate.net These intermediates arise from photoinduced hydrogen-atom transfer or photodetachment from the N1-H bond. researchgate.net Additionally, mechanistic studies on reactions involving difluorocarbene have proposed the formation of species like (E)-N-phenylformimidoyl fluoride (B91410) as a key intermediate. researchgate.net

A summary of potential intermediates in the reactions of this compound and related compounds is presented below.

Table 1: Proposed Intermediates in Indole Transformations

| Intermediate Type | Precursor/Reaction Condition | Role in Reaction Pathway | Source(s) |

| Indolyl Anion | Base treatment (e.g., Sodium Hydride) | Nucleophilic species for substitution or cyclization. | beilstein-journals.org |

| Alkylideneindolenine | 3-substituted indole with leaving group under basic conditions. | Electrophilic species susceptible to nucleophilic attack at the exocyclic carbon. | researchgate.net |

| 3H-Indolium Cation | Acidic conditions. | Key intermediate in electrophilic substitution and rearrangement reactions. | bhu.ac.in |

| Indolyl Radical | UV irradiation. | Intermediate in photochemical transformations, leading to tautomerization. | researchgate.net |

| N-Phenylformimidoyl Fluoride | Reaction with difluorocarbene source. | Transient species in specific carbene-mediated functionalizations. | researchgate.net |

While specific kinetic and spectroscopic studies detailing the transformation processes of this compound are not prominently available in the surveyed literature, the methodologies applied to related indole derivatives provide a framework for how such investigations would be conducted.

Spectroscopic Studies: Spectroscopic techniques are indispensable for identifying reactants, products, and transient intermediates in chemical transformations. For instance, in the study of photochemical transformations of 3-formylindole, infrared (IR) spectroscopy was crucial. researchgate.net By comparing the experimental IR spectra of the products formed in a cryogenic matrix with spectra calculated for potential structures, researchers could identify the resulting 3H-tautomer and other photoproducts. researchgate.net

UV-Vis spectrophotometry is another common tool. In protein chemistry, the fluorescence of the indole-containing amino acid tryptophan is used to study protein structure and dynamics, with changes in the emission spectrum indicating alterations in the local environment. thedelocalizedchemist.com Similar principles can be applied to study reactions involving the this compound chromophore. For quantitative analysis, spectrophotometric methods are developed based on colorimetric reactions, such as the reaction of indole-3-carbinol (B1674136) with p-dimethylaminocinnamaldehyde (DMACA), where the absorbance of the resulting colored product is measured. rsc.org

Kinetic Studies: Kinetic studies provide quantitative data on reaction rates, allowing for the determination of rate laws and the elucidation of reaction mechanisms. For example, detailed kinetic analyses have been performed on enzyme-catalyzed reactions involving the indole nucleus, such as the synthesis of tryptophan by tryptophan synthetase. nih.gov These studies measure reaction rates under varying concentrations of substrates (like indole and serine) to understand binding affinities and the catalytic mechanism. nih.gov Such an approach could be applied to study the rate of hydrolysis, substitution, or cyclization reactions of this compound under different conditions (e.g., pH, temperature, catalyst concentration) to map its reactivity profile.

The table below summarizes the application of these techniques to related indole compounds.

Table 2: Application of Kinetic and Spectroscopic Methods in the Study of Indole Derivatives

| Method | Application | Analyte/System | Findings | Source(s) |

| Infrared (IR) Spectroscopy | Identification of photoproducts. | 3-Formylindole | Characterization of 3H-tautomer and cis/trans conformers after UV irradiation. | researchgate.net |

| UV-Vis Fluorescence Spectroscopy | Probing molecular environment. | Tryptophan (in proteins) | Changes in fluorescence indicate shifts in polarity and protein structure. | thedelocalizedchemist.com |

| UV-Vis Absorption Spectrophotometry | Quantitative analysis. | Indole-3-carbinol | Development of a colorimetric assay for quantification in supplements. | rsc.org |

| Enzyme Kinetics | Elucidation of reaction mechanisms. | Tryptophan Synthetase with Indole and Serine | Determination of binding interactions and reaction rates for enzymatic synthesis. | nih.gov |

Catalytic Applications and Ligand Design Incorporating the 3 N Phenylformimidoyl Indole Scaffold

3-(N-Phenylformimidoyl)indole as a Potential Ligand Precursor

The structure of this compound, featuring a nitrogen-donating imine group at the C3 position of the indole (B1671886) ring, makes it an excellent candidate as a ligand precursor for the formation of metal complexes. The imine nitrogen, with its lone pair of electrons, can readily coordinate to a variety of metal centers. alfachemic.com

Coordination Chemistry of Indole-Imine Ligands

Indole-imine ligands, such as this compound, are known to form stable complexes with a range of transition metals, including zinc, rhenium, manganese, iron, cobalt, nickel, copper, and palladium. nih.govmdpi.com The coordination typically occurs through the imine nitrogen, and depending on the specific ligand structure and metal precursor, they can act as monodentate, bidentate, or polydentate ligands. alfachemic.com

In the case of this compound, it would likely act as a bidentate ligand, coordinating to a metal center through both the imine nitrogen and the indole nitrogen after deprotonation. This chelation effect would enhance the stability of the resulting metal complex. The coordination geometry of these complexes can vary from square-planar to tetrahedral or octahedral, depending on the metal ion and the presence of other ligands. mdpi.com

Table 1: Examples of Metal Complexes with Indole-Imine and Related Ligands

| Metal Ion | Ligand Type | Coordination Mode | Resulting Geometry | Reference |

|---|---|---|---|---|

| Zn(II) | Indole-imidazole | Bidentate (N, N) | Tetrahedral | mdpi.com |

| Re(I) | Indole-diimine | Bidentate (N, N) | Octahedral | nih.gov |

| Ni(II) | 2-imino-indole derivatives | Bidentate (N, N) | Square-planar | mdpi.com |

| Pd(II) | Indolyl-NNN pincer | Tridentate (N, N, N) | Square-planar | mdpi.com |

Design Principles for Chiral Indole-Based Ligands in Asymmetric Catalysis

The indole scaffold is a valuable platform for the design of chiral ligands for asymmetric catalysis. nih.gov Key design principles often involve the introduction of chiral elements that can effectively control the stereochemical outcome of a reaction. For a ligand derived from this compound, chirality could be introduced in several ways:

Modification of the Phenyl Group: Introducing a chiral substituent on the N-phenyl ring is a common strategy. This could be a chiral amine or alcohol, for example.

Modification of the Indole Ring: Introducing a chiral auxiliary at other positions of the indole nucleus can also create a chiral environment around the metal center.

Atropisomerism: The restricted rotation around the N-aryl bond can lead to axially chiral N-arylindoles, which have been successfully employed in asymmetric catalysis. pku.edu.cn

The rigidity of the indole backbone, combined with the strategic placement of chiral elements, allows for the creation of a well-defined chiral pocket around the metal catalyst, which is crucial for achieving high enantioselectivity. nih.gov

Role in Transition Metal-Catalyzed Reactions

Complexes derived from this compound are expected to be active catalysts in a variety of transition metal-catalyzed reactions, owing to the electronic properties of the indole-imine scaffold.

Palladium-Catalyzed Cross-Coupling and Annulation Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and indole-based ligands have found widespread use in these transformations. researchgate.net

Suzuki-Miyaura Coupling: Palladium complexes bearing indole-based N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands have shown high efficiency in Suzuki-Miyaura cross-coupling reactions. mdpi.com A palladium complex of this compound could potentially catalyze the coupling of aryl halides with boronic acids to form biaryl compounds. mdpi.com

Heck Reaction: The Heck reaction, which couples aryl halides with alkenes, is another important palladium-catalyzed transformation. Indole-based ligands can facilitate this reaction, and it is plausible that a this compound-palladium complex could be an effective catalyst. nih.gov

Annulation Reactions: Palladium-catalyzed annulation reactions are powerful methods for the synthesis of complex heterocyclic structures. Indole derivatives are often used as starting materials or ligands in these reactions to construct fused ring systems. nih.gov

Table 2: Representative Palladium-Catalyzed Reactions with Indole Derivatives

| Reaction | Catalyst/Ligand System | Substrates | Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / Indolyl-NNN Ligand | Aryl bromide, Phenylboronic acid | Biaryl | mdpi.com |

| Heck Reaction | Pd(dba)₂ / Allylamine | 1-Bromo-2-iodoarene, Allylamine | 3-Methylindole | nih.gov |

| Oxidative Annulation | Pd(OAc)₂ | N-Ts-Aniline, Styrene | 3-Arylindole | nih.govresearchgate.net |

Copper Hydride and Iridium-Catalyzed Transformations

Copper hydride (CuH) catalysis has emerged as a powerful tool for various reductive transformations. mit.edumit.eduorganic-chemistry.org Ligands play a crucial role in stabilizing the CuH species and controlling the selectivity of the reaction. While specific examples with indole-imine ligands are scarce, the nitrogen donor atoms in this compound could potentially coordinate to copper and influence the reactivity of the CuH catalyst in reactions such as the hydroamination of olefins. mit.edunih.gov

Iridium catalysts are well-known for their high activity in hydrogenation reactions. Chiral iridium complexes with phosphine and N,P-ligands have been successfully used for the asymmetric hydrogenation of indoles to produce chiral indolines. nih.gov A chiral derivative of this compound could potentially be used as a ligand in iridium-catalyzed asymmetric hydrogenations.

Stereoselective Catalysis Employing Indole-Derived Ligands

The development of chiral indole-based ligands has led to significant advances in stereoselective catalysis. nih.gov These ligands have been successfully applied in a variety of asymmetric reactions, including:

Friedel-Crafts Alkylation: Chiral metal complexes, including those with indole-based ligands, have been used to catalyze the enantioselective Friedel-Crafts alkylation of indoles with various electrophiles, leading to the synthesis of optically active indole derivatives. nih.gov

Asymmetric Additions: Chiral indole-based ligands have been employed in the asymmetric addition of nucleophiles to imines and other electrophiles, providing access to chiral amines and other valuable building blocks. nih.gov

Cycloaddition Reactions: Organocatalytic asymmetric cycloaddition reactions using chiral indole derivatives have been developed for the construction of complex heterocyclic scaffolds with high enantioselectivity. nih.gov

The electronic and steric properties of a chiral ligand derived from this compound could be fine-tuned to achieve high levels of stereocontrol in these and other asymmetric transformations.

Table 3: Examples of Stereoselective Reactions with Indole-Based Catalysts/Ligands

| Reaction Type | Catalyst/Ligand | Substrates | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | Chiral Phosphoric Acid | Aminoindole, Diaryl 2-butene-1,4-dione | Substituted Chiral Indole | up to 94% | nih.gov |

| Asymmetric Friedel-Crafts | Bifunctional Cinchona Alkaloid | Indole, Imine | Optically Active 3-Indolyl-methanamine | High | nih.gov |

| Organocatalytic Cycloaddition | Chiral Indole Platform Molecule | Indole derivative, Electrophile | Chiral Heterocycle | Excellent | nih.gov |

Organocatalytic Applications of Indole-Based Structures

The indole framework is a prominent structural motif in the field of organocatalysis, where small organic molecules are utilized to accelerate chemical reactions. nih.govacs.org The unique electronic properties of the indole ring system, characterized by its electron-rich nature, make it an effective component in the design of various organocatalysts. benthamdirect.com These catalysts have been successfully employed in a range of asymmetric transformations, leading to the synthesis of chiral molecules with high enantioselectivity. nih.govacs.org

One of the most significant applications of indole-based structures in organocatalysis is in asymmetric Friedel-Crafts reactions. benthamdirect.comnih.gov In these reactions, the indole nucleus acts as a nucleophile, attacking an electrophilic species to form a new carbon-carbon bond. benthamdirect.com Organocatalysts bearing an indole moiety, or those designed to activate indole substrates, facilitate this process in a stereocontrolled manner. benthamdirect.comnih.gov The development of bifunctional organocatalysts, such as those derived from cinchona alkaloids, has been particularly effective in achieving high enantioselectivity in the Friedel-Crafts alkylation of indoles with various electrophiles, including imines and α,β-unsaturated ketones. nih.gov

Furthermore, indole derivatives themselves can be activated by chiral organocatalysts to participate in a variety of asymmetric reactions. For instance, indolylmethanols have been utilized as versatile precursors in organocatalytic asymmetric reactions to generate biologically important chiral indole derivatives. acs.org The design and development of novel indole-based platform molecules continue to expand the scope of organocatalysis, enabling the efficient construction of complex chiral heterocycles. nih.gov The insights gained from these studies are pivotal for the future design of more efficient and selective organocatalysts incorporating the indole scaffold.

Heterogeneous Catalysis and Nanoparticle Involvement in Indole Chemistry

The principles of green chemistry have spurred significant interest in the development of heterogeneous catalysts for the synthesis and functionalization of indole derivatives. taylorfrancis.com Heterogeneous catalysts, which exist in a different phase from the reactants, offer several advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability. nih.gov In the context of indole chemistry, a variety of solid-supported catalysts have been developed to facilitate cleaner and more efficient synthetic processes. taylorfrancis.com

The hydrogenation of indoles to indolines, a challenging transformation due to the aromatic stability of the indole ring, has been successfully achieved using heterogeneous catalysts such as platinum on carbon (Pt/C). nih.gov Researchers have demonstrated that this process can be carried out in environmentally benign solvents like water, further enhancing the green credentials of the methodology. nih.gov The catalyst's performance can be modulated by the presence of additives and the reaction conditions, allowing for selective hydrogenation of the indole ring. nih.gov

In recent years, the integration of nanotechnology has opened new avenues in the heterogeneous catalysis of indole-related reactions. researchgate.net Nanoparticles, with their high surface-area-to-volume ratio and unique electronic properties, have emerged as highly efficient catalysts. Magnetic nanoparticles (MNPs) have been employed as catalyst supports, enabling facile catalyst recovery through the application of an external magnetic field. researchgate.net For instance, magnetic nanoparticle-supported catalysts have been utilized in the synthesis of various indole derivatives, demonstrating high efficiency and reusability over several catalytic cycles. researchgate.net

The synergy between the indole scaffold and nanoparticles extends beyond catalysis. Indole derivatives have been conjugated to silica (B1680970) and magnetic nanoparticles for potential biomedical applications. nih.gov Furthermore, biosynthesized nanoparticles, such as ZnO-CaO, have been shown to be effective catalysts for the synthesis of indole derivatives, highlighting the growing intersection of nanotechnology, green chemistry, and indole chemistry. scientific.net The development of novel nanostructured catalysts, including those based on multi-walled carbon nanotubes (MWCNTs), continues to provide efficient and sustainable methods for the synthesis of valuable indole-containing compounds.

| Catalytic System | Reaction Type | Substrate | Product | Key Advantages |

| Chiral Phosphoric Acid | Asymmetric Friedel-Crafts | Indoles and Imines | Chiral 3-Indolyl-methanamines | High enantioselectivity, broad substrate scope. nih.gov |

| Platinum on Carbon (Pt/C) | Hydrogenation | Substituted Indoles | Indolines | Environmentally benign, use of water as a solvent. nih.gov |

| Magnetic Nanoparticles (MNPs) | Synthesis of Indole Derivatives | Various Precursors | Substituted Indoles | Easy catalyst separation and recyclability. researchgate.net |

| ZnO-CaO Nanoparticles | Synthesis of Indole Derivatives | Indole, Formaldehyde, Amines | Substituted Indoles | High efficiency, biogenic synthesis of catalyst. scientific.net |

| (MWCNTs)-COOH/La2O3 | Synthesis of Indole Derivatives | Isatin or Dimedone and Amino Compounds | Indole Derivatives | Reusable catalyst, mild reaction conditions. |

Structural Modifications and Derivatization of the 3 N Phenylformimidoyl Indole Framework

Modifications on the Phenyl Ring of the Formimidoyl Moiety

The electronic properties of the 3-(N-Phenylformimidoyl)indole molecule can be modulated by introducing substituents onto the phenyl ring. Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups increase the electron density of the phenyl ring, which can influence the electronic character of the entire formimidoyl moiety. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) decrease the electron density. rsc.org These changes can affect the molecule's reactivity, stability, and optical properties. rsc.org

Table 1: Potential Effects of Phenyl Substituents on the Formimidoyl Moiety

| Substituent (Example) | Position | Electronic Effect | Potential Steric Effect |

|---|---|---|---|

| Methoxy (-OCH₃) | para | Electron-donating | Minimal |

| Nitro (-NO₂) | para | Electron-withdrawing | Minimal |

| Chloro (-Cl) | ortho | Electron-withdrawing | Moderate |

The synthesis of derivatives with functional groups on the phenyl ring would typically start from a substituted aniline (B41778) which is then used to form the formimidoyl moiety. For instance, reacting 3-formylindole with a halogenated aniline (e.g., 4-chloroaniline) would yield the corresponding halogenated this compound derivative.

Alternatively, direct functionalization of the phenyl ring on the this compound molecule could be attempted, although this might be complicated by the reactivity of the indole (B1671886) ring itself. Standard aromatic substitution reactions could be employed, but chemoselectivity would be a significant challenge.

Modifications on the Indole Nitrogen (N1) and Benzenoid Ring

The nitrogen atom at position 1 (N1) of the indole ring is a common site for modification.

N-Alkylation: This is typically achieved by deprotonating the indole N-H with a suitable base, such as sodium hydride (NaH), followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). youtube.com This Sₙ2 reaction introduces an alkyl group onto the indole nitrogen. youtube.com Iridium-catalyzed reactions using alcohols as alkylating agents in water have also been developed as a greener alternative for N-alkylation of certain indole-related compounds. organic-chemistry.org

N-Acylation: The introduction of an acyl group (R-C=O) at the N1 position can be accomplished using acylating agents like acid chlorides or anhydrides, often in the presence of a base. researchgate.net For instance, reacting the indole with acetyl chloride in the presence of pyridine (B92270) would yield the N-acetylated product. N-acylation can serve as a method to protect the indole nitrogen during subsequent reactions. researchgate.netnih.gov

Table 2: Common Reagents for N1-Functionalization of Indoles

| Reaction Type | Reagent Class | Example Reagent | Base (if needed) |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Sodium Hydride (NaH) |

| N-Alkylation | Alcohol | Benzyl Alcohol | Iridium Catalyst |

| N-Acylation | Acid Chloride | Acetyl Chloride | Pyridine |

Functionalizing the benzene (B151609) ring of the indole core (positions 4, 5, 6, and 7) is generally more challenging than modifying the pyrrole (B145914) ring, due to the higher reactivity of the latter. Electrophilic aromatic substitution reactions on the benzenoid ring typically require that the more reactive C2 and C3 positions of the pyrrole ring are blocked. Given the presence of the large substituent at C3 in this compound, electrophilic attack might be directed to the benzenoid ring under specific conditions, although competitive reactions at other sites are possible. The specific position of substitution (C4, C5, C6, or C7) would be influenced by any existing substituents on the benzenoid ring and the reaction conditions.

Synthesis of Polycyclic and Fused Indole Systems Incorporating Formimidoyl Motifs

Creating polycyclic systems from a this compound precursor would likely involve reactions that utilize both the indole ring and the formimidoyl substituent. The formimidoyl moiety contains a C=N double bond and a reactive C-H bond which could participate in cyclization reactions.

For example, intramolecular cyclization reactions could be designed where a reactive group, pre-installed on the phenyl ring or the indole N1 position, reacts with a part of the core structure to form a new ring. Transition metal catalysis, particularly with palladium, is a powerful tool for constructing fused indole skeletons through domino or cascade reactions. rsc.orgnih.gov These methods often involve the annulation of new rings onto the indole core, and could potentially be adapted to create complex polycyclic structures from a suitably designed this compound derivative. nih.govnih.govrsc.org

Exploration of Isomeric Forms and Tautomeric Equilibria

The structural complexity of the this compound framework allows for the existence of various isomeric forms and the potential for tautomeric equilibria. These phenomena are crucial in understanding the compound's chemical reactivity, physical properties, and interactions with biological systems. The exploration of these aspects involves detailed spectroscopic and computational analysis.

Isomeric Forms: E/Z Isomerism

The presence of a carbon-nitrogen double bond (C=N) in the formimidoyl substituent introduces the possibility of geometric isomerism, specifically E/Z isomerism. The 'E' (entgegen) and 'Z' (zusammen) configurations describe the relative orientation of substituents around the double bond. In the case of this compound, the substituents are the indole ring and the phenyl group.

The interconversion between the E and Z isomers can be influenced by factors such as temperature, solvent polarity, and photochemical conditions. The energy barrier to this isomerization is a key parameter in determining the stability and isolability of each isomer. While specific studies on this compound are not extensively documented in publicly available literature, research on analogous imine and oxime derivatives of indole provides valuable insights. For instance, studies on N-substituted indole-3-carbaldehyde oxime derivatives have demonstrated the synthesis and characterization of both syn (Z) and anti (E) isomers. mdpi.com The stability of these isomers was found to be dependent on the reaction conditions, with isomerization from the less stable anti form to the more stable syn form observed under certain conditions. mdpi.com

Computational modeling, including Density Functional Theory (DFT) calculations, can be employed to predict the relative energies and geometries of the E and Z isomers of this compound. Such studies would help in elucidating the thermodynamic and kinetic parameters governing their equilibrium.

Table 1: Predicted Spectroscopic Distinctions Between E and Z Isomers of this compound

| Spectroscopic Technique | Predicted Observation for E-Isomer | Predicted Observation for Z-Isomer |

| ¹H NMR | Distinct chemical shift for the formimidoyl proton (HC=N) due to anisotropic effects of the phenyl and indole rings. | Different chemical shift for the formimidoyl proton compared to the E-isomer. |

| ¹³C NMR | Unique chemical shifts for the imine carbon and the carbons of the phenyl and indole rings. | Different chemical shifts for the key carbons compared to the E-isomer. |

| UV-Vis Spectroscopy | Specific absorption maximum (λmax) and molar absorptivity (ε). | Potentially different λmax and ε values due to altered chromophore geometry. |

| IR Spectroscopy | Characteristic C=N stretching frequency. | Slight shift in the C=N stretching frequency compared to the E-isomer. |

Note: The data in this table is predictive and based on general principles of stereoisomerism in similar compounds. Experimental verification is required.

Tautomeric Equilibria

Tautomerism involves the migration of a proton, leading to a mixture of interconvertible isomers. For this compound, two primary forms of tautomerism are plausible: indole NH tautomerism and imine-enamine tautomerism.

Indole NH Tautomerism:

The indole ring itself can exhibit tautomerism, where the proton on the nitrogen atom (1H-indole) can migrate to the C3 position to form a 3H-indole tautomer, also known as an indolenine. researchgate.netscribd.com The aromaticity of the pyrrole ring in the 1H-indole form generally makes it the more stable tautomer. However, substitution at the C3 position can influence this equilibrium.

Imine-Enamine Tautomerism:

The formimidoyl moiety can participate in imine-enamine tautomerism. The imine tautomer is the this compound as named. The enamine tautomer would involve the migration of a proton from the indole C2 position to the imine nitrogen, resulting in a double bond between C2 and C3 of the indole ring.

The position of the tautomeric equilibrium is highly dependent on the solvent, temperature, and the electronic nature of the substituents. mdpi.comnih.gov Spectroscopic techniques like NMR are instrumental in identifying the presence and ratio of different tautomers in solution. mdpi.com For instance, the presence of distinct sets of signals in ¹H and ¹³C NMR spectra that correspond to the different tautomeric forms can provide evidence for the equilibrium. mdpi.com

Table 2: Potential Tautomeric Forms of this compound

| Tautomeric Form | Structural Description | Key Features |

| 1H-Indole-Imine (Major) | The standard structure of this compound. | Aromatic indole ring; C=N double bond. |

| 3H-Indole-Imine (Indolenine) | Proton migrated from N1 to C3 of the indole ring. | Non-aromatic pyrrole ring; two double bonds within the five-membered ring. |

| 1H-Indole-Enamine | Proton migrated from C2 to the imine nitrogen. | C2=C3 double bond in the indole ring; C-N single bond in the side chain. |

Note: The relative stability and abundance of these tautomers would need to be determined through experimental and computational studies.

Detailed quantum chemical calculations can provide insights into the relative free energies of these tautomers, helping to predict the predominant species under different conditions. researchgate.net The interplay between isomerism and tautomerism can result in a complex mixture of species in solution, each with potentially different chemical and physical properties. A thorough understanding of these equilibria is therefore essential for the rational design and application of this compound derivatives in various fields of chemistry.

Theoretical and Computational Chemistry Studies on 3 N Phenylformimidoyl Indole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of molecular systems. It is widely used to investigate the electronic structure and energetics of organic molecules, including indole (B1671886) derivatives. niscpr.res.inmdpi.com

DFT calculations are employed to determine the optimized geometry and fundamental electronic properties of a molecule in its ground state. For an indole derivative, this involves calculating key parameters such as bond lengths, bond angles, and dihedral angles to predict the most stable three-dimensional structure.

Electronic structure investigations focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. niscpr.res.in A smaller gap typically suggests higher reactivity. In studies of various indole derivatives, substitution at the C3 position has been shown to significantly influence the electron density distribution and the energies of these frontier orbitals. mdpi.com For 3-(N-Phenylformimidoyl)indole, the phenylformimidoyl group would be expected to modulate the electronic properties of the core indole ring system.

Table 1: Illustrative DFT-Calculated Ground State Properties for a Representative 3-Substituted Indole This table presents hypothetical data to illustrate typical outputs from DFT calculations.

| Property | Calculated Value |

| Total Energy | -850.123 Hartrees |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 Debye |

Reaction Mechanism and Transition State Analysis

DFT is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface. This analysis involves identifying stationary points, including reactants, products, intermediates, and, most importantly, transition states. The transition state represents the highest energy barrier along the reaction coordinate, and its structure and energy determine the reaction's feasibility and rate.

For a molecule like this compound, DFT could be used to study its reactivity in various transformations, such as electrophilic substitution or cycloaddition reactions. For instance, in the synthesis of 3-substituted indoles, mechanistic studies propose the formation of an alkylideneindolenine intermediate. nih.gov DFT calculations can model the formation of such intermediates, calculate the activation energies required to reach the transition states, and thus predict the most likely reaction pathway. nih.gov

In catalyzed reactions, DFT can provide deep insights into how a substrate interacts with a catalyst, which is crucial for understanding the origin of chemo-, regio-, and stereoselectivity. Calculations can model the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) between the substrate, catalyst, and any associated ligands.

While specific studies on this compound are unavailable, research on the palladium-catalyzed synthesis of related 3,n-fused tricyclic indoles demonstrates the utility of this approach. mdpi.com DFT calculations can be used to compare the energies of different transition states leading to various products. The calculated energy differences can explain why one stereoisomer or regioisomer is formed preferentially, guiding the rational design of more efficient and selective catalysts. mdpi.com

Molecular Modeling and Simulation Methodologies

Beyond static DFT calculations, molecular modeling and simulation techniques explore the dynamic behavior of molecules and their interactions with their environment, which is particularly relevant for understanding biological activity.

Conformational analysis aims to identify the stable low-energy conformations of a flexible molecule. Due to the rotatable bonds in the N-Phenylformimidoyl substituent, this compound can exist in multiple conformations. These can be explored computationally to determine their relative energies and populations.

Molecular dynamics (MD) simulations extend this by simulating the movement of atoms in a molecule over time, providing a view of its dynamic behavior. eurjchem.com MD simulations are often used to study the stability of a ligand when bound to a biological target, such as a protein receptor. mdpi.comnih.gov In such a study, the compound would be placed in the active site of a protein, and the simulation would reveal the stability of key interactions (like hydrogen bonds and π-stacking) over a period of nanoseconds. mdpi.com This provides insight into the binding affinity and residence time of the molecule in the active site.

Table 2: Hypothetical Relative Energies of Different Conformations for this compound This table presents illustrative data from a typical conformational analysis.

| Conformer | Dihedral Angle (C2-C3-N-C_phenyl) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 178° | 0.00 |

| 2 | 45° | +2.5 |

| 3 | -45° | +2.8 |

| 4 | 0° | +5.1 |

Quantitative Structure-Activity Relationship (QSAR) Studies on Indole Derivatives as Chemical Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. jocpr.com QSAR is a key component of modern drug discovery, used to predict the activity of new compounds and optimize lead structures. nih.gov

The indole ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. indexcopernicus.comnih.gov QSAR studies on indole derivatives typically involve the following steps:

Data Set Collection: A series of indole derivatives with experimentally measured biological activity (e.g., IC₅₀ values) is compiled. nih.gov

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electronic fields). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates a subset of the calculated descriptors with the observed biological activity. nih.gov

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. jocpr.com

QSAR studies on various classes of indole derivatives have successfully identified key structural features responsible for their activity as anticancer, antibacterial, and enzyme inhibitory agents. eurjchem.comnih.govnih.gov These models help guide the synthesis of new derivatives with potentially enhanced potency.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Indole Derivatives

| Descriptor Class | Examples | Description |

| Constitutional | Molecular Weight (MW), Number of H-bond donors/acceptors | Describes the basic composition and connectivity of the molecule. |

| Topological | Kappa Shape Indices (κ), Balaban Index (J) | Numerical values derived from the 2D graph representation of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the electronic properties and charge distribution. |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Measures the lipophilicity of the molecule. |

Spectroscopic Property Prediction and Experimental Validation

The comprehensive analysis of a molecule's spectroscopic properties provides invaluable insights into its electronic structure, vibrational modes, and chemical environment. In the study of novel compounds like this compound, a dual approach combining theoretical calculations with experimental measurements is the gold standard for robust characterization. Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), allows for the a priori prediction of various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. These theoretical predictions serve as a powerful tool for the interpretation and assignment of experimental data.

Regrettably, a thorough search of scientific literature and chemical databases has revealed a significant gap in the availability of published research specifically detailing the theoretical and computational spectroscopic analysis of this compound. While the synthesis and basic characterization of related indole-based Schiff bases are documented, dedicated studies presenting a comparison between predicted and experimentally validated spectroscopic data for this exact molecule could not be located.

Such a study would typically involve the following workflow:

Computational Modeling : The geometry of the this compound molecule would be optimized using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.

Spectroscopic Prediction :

NMR : The Gauge-Independent Atomic Orbital (GIAO) method would be employed to calculate the ¹H and ¹³C NMR chemical shifts, typically referenced against a standard like Tetramethylsilane (TMS).

IR : Vibrational frequency calculations would be performed to predict the IR spectrum. The resulting frequencies are often scaled by a known factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental Fourier Transform Infrared (FTIR) spectra.

UV-Vis : Time-Dependent DFT (TD-DFT) calculations would be used to predict the electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. This analysis is often performed considering solvent effects using models like the Polarizable Continuum Model (PCM).

Experimental Validation : The compound would be synthesized, purified, and its NMR, FTIR, and UV-Vis spectra would be recorded experimentally.

Comparative Analysis : The theoretically predicted data would be compiled into tables and compared directly against the experimental values. This comparison allows for the definitive assignment of spectral peaks and validates the accuracy of the computational model.

Without access to such published, peer-reviewed data, it is not possible to present the detailed research findings and data tables as required for this section. The generation of scientifically accurate content necessitates reliance on established research, and in the case of this compound, this specific area of spectroscopic investigation remains to be explored and published by the scientific community.

Applications of 3 N Phenylformimidoyl Indole As a Synthetic Intermediate and Chemical Scaffold

Building Block in Complex Molecule Synthesis

The unique arrangement of functional groups in 3-(N-Phenylformimidoyl)indole—namely the nucleophilic indole (B1671886) nitrogen, the electron-rich C-2 position, and the electrophilic imine carbon—renders it a valuable and reactive building block for organic synthesis.

Assembly of Nitrogen-Containing Heterocyclic Frameworks

The structure of this compound is well-suited for participating in cyclization and domino reactions to construct fused heterocyclic systems. The formimidoyl moiety can be considered a masked aldehyde, and its C=N bond provides a reactive site for intramolecular cyclization. For instance, the nitrogen of the imine could act as a nucleophile, or the imine carbon could act as an electrophile, facilitating the formation of new rings fused to the indole core.

While specific literature on this compound is specialized, the reactivity of analogous 3-substituted indoles suggests its potential in domino reactions, which involve a sequence of transformations in a single step. nih.gov Reactions such as a domino Michael addition followed by an intramolecular cyclization are common for 3-substituted indoles, leading to complex polycyclic structures like chromenes fused with indoles. rsc.org The imine functionality in this compound could potentially engage in [3+2] or [3+3] cycloaddition reactions to build polycyclic frameworks. mdpi.com This reactivity makes it a promising precursor for creating libraries of novel nitrogen-containing heterocycles, which are of significant interest in drug discovery. metu.edu.tr

Precursor for Advanced Organic Materials

The indole nucleus is an electron-rich aromatic system, a property that has been exploited in the development of functional organic materials. mdpi.com Indole-containing compounds can be used as building blocks for conductive polymers, organic light-emitting diodes (OLEDs), and chemical sensors. The this compound scaffold could serve as a monomer unit for polymerization or as a precursor for the synthesis of functional dyes. The extended π-conjugation across the indole and phenyl rings, along with the potential for further functionalization on either ring, allows for the tuning of its electronic and photophysical properties. Although this remains a largely prospective application, the inherent characteristics of the indole scaffold make it a viable candidate for exploration in materials science.

Chemical Scaffold for Bioactive Molecule Design

The indole ring is a well-established pharmacophore that interacts with a wide array of biological targets. mdpi.com The this compound structure provides a robust and modifiable scaffold for designing molecules with specific biological activities.

Role of Indole-Based Scaffolds in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of drug candidates. The indole scaffold is highly amenable to such studies due to its numerous sites for chemical modification. Research has consistently shown that the nature and position of substituents on the indole ring profoundly influence biological activity. mdpi.com

For example, in the development of anticancer agents, the presence of a substituent at the C-5 position of the indole ring has been found to be critical for activity. chapman.edu Similarly, in the design of α-glucosidase inhibitors, a C-5 methoxy (B1213986) substitution was strategically introduced to enhance lipophilicity and electronic delocalization, which are key for binding affinity. mdpi.com In the context of HIV-1 fusion inhibitors, moving a substituent from the N-1 position to the C-3 position can dramatically alter antiviral potency, demonstrating the high positional sensitivity of the scaffold. nih.gov The this compound scaffold offers three primary regions for modification in SAR studies: the indole ring (positions N-1, C-4, C-5, C-6, C-7), the linker (the formimidoyl group), and the N-phenyl ring. This versatility allows for systematic exploration to establish a clear SAR and optimize a compound for a desired biological effect.

Below is a data table summarizing SAR findings for various indole-based scaffolds, illustrating the principles that would apply to derivatives of this compound.

| Scaffold/Target | Position of Modification | Substituent Effect on Activity | Reference |

| Indole-based Src Kinase Inhibitors | C-5 of Indole | Bromo or methoxy group is critical for maximum anticancer activity. | chapman.edu |

| Indole-based α-Glucosidase Inhibitors | C-5 of Indole | Methoxy group enhances lipophilicity and π-electron distribution, improving inhibitory activity. | mdpi.com |

| Bisindole HIV-1 Fusion Inhibitors | Indole Ring | Substitution at the C-3 position is explored to create potential NH interactions in the target's hydrophobic pocket. | nih.govacs.org |

| Indole-3-piperazinyl Antidepressants | Linker Chain | A methylene (B1212753) chain length of n=3 between indole and phenylpiperazine shows strong inhibitory activity and selectivity. | researchgate.net |

| 3-Phenyl-1H-indoles (Antimycobacterial) | C-5 of Indole | Introduction of a methyl or methoxy group significantly modulates the Minimum Inhibitory Concentration (MIC). | nih.gov |

Design of Ligands for Specific Molecular Targets

The indole nucleus serves as a core for designing ligands that can bind with high affinity to diverse biological targets, including enzymes and receptors. mdpi.com The planar structure of the indole ring allows it to participate in π-π stacking interactions within protein binding sites, while the indole NH group can act as a hydrogen bond donor. mdpi.com

The this compound scaffold can be used to design ligands for numerous targets. For example, indole derivatives have been successfully developed as potent inhibitors of Src kinase, a protein implicated in cancer. chapman.edu Other indole-based compounds have been designed as selective sigma receptor ligands, which are targets for cancer therapy and diagnostics. nih.govrsc.org In antiviral research, indole scaffolds are central to the design of small molecules that inhibit the fusion of HIV-1 with host cells by targeting the glycoprotein (B1211001) gp41. nih.govacs.org The this compound structure provides a template where the indole ring can serve as an anchor in a binding pocket, while the N-phenyl group can be modified to occupy adjacent hydrophobic regions or form additional interactions to enhance affinity and specificity.

Exploration of Structural Analogs for Enhanced Receptor Selectivity

Achieving selectivity for a specific molecular target over closely related ones is a major goal in drug design to minimize off-target effects. The systematic modification of a lead scaffold is a proven strategy for enhancing receptor selectivity. The this compound scaffold is well-suited for this approach.

A compelling example comes from the development of sigma receptor ligands. By starting with an indole-based core, researchers were able to develop ligands with high selectivity for the sigma-2 receptor subtype over the sigma-1 subtype. nih.govrsc.org This was achieved by systematically altering the substituents on both the indole ring and the terminal amine group. For instance, the introduction of a 4-fluorophenyl ring at the C-3 position of the indole core was a key modification that contributed to high sigma-2 affinity and selectivity. nih.gov Similarly, replacing a 4-fluorophenyl ring at the indole N-atom with a 2-fluoroethyl group was found to increase subtype selectivity. rsc.org These studies demonstrate that subtle changes to the peripheral parts of an indole scaffold can fine-tune its interaction with receptor surfaces, leading to significant gains in selectivity. This principle is directly applicable to this compound, where modifications to the N-phenyl ring (e.g., adding halogen, alkyl, or alkoxy groups) could be explored to enhance selectivity for a desired biological target.

The following table illustrates how structural modifications on an indole scaffold impact receptor selectivity.

| Lead Scaffold Moiety | Modification | Effect on Selectivity | Selectivity Ratio (σ1/σ2) | Reference |

| 1-(butyl)-3-(phenyl)indole | Add 4-fluoro to C-3 phenyl group and use a specific distal amine | Greatly increases selectivity for σ2 receptor | 395 | nih.gov |

| N-(4-fluorophenyl)indole | Replace N-(4-fluorophenyl) with N-(2-fluoroethyl) | Slightly increases σ2 selectivity | N/A | rsc.org |

| N-(4-fluorophenyl)indole | Replace indole moiety with 1-(4-fluorophenyl)carbonyl | Dramatically decreases σ2 selectivity (increases σ1 affinity) | N/A | rsc.org |

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 3-(N-Phenylformimidoyl)indole, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via condensation reactions using indole-3-carbaldehyde and aryl nitrones or sodium malonates as precursors. Optimization involves adjusting solvent polarity (e.g., THF or dichloromethane), temperature (room temperature to reflux), and catalysts (e.g., SnCl₄). Purification typically employs column chromatography (silica gel) or recrystallization from solvents like THF .

- Key variables : Reaction time (2–24 hours), stoichiometry of reactants, and inert atmosphere to prevent oxidation .

Q. How is the molecular structure of this compound confirmed experimentally?

- Spectroscopic techniques :

- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions.

- IR spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹).

- XRD : Resolves spatial arrangement and bond angles (e.g., planar indole ring with phenyl substituents at ~73° dihedral angles) .

- Computational validation : DFT calculations compare optimized bond parameters (e.g., bond lengths ±0.02 Å) with experimental XRD data .

Advanced Research Questions

Q. How can reaction mechanisms for this compound synthesis be analyzed using mass spectrometry?

- ESI-MS : Negative-ion mode detects sodium adducts ([M+Na]⁺) to confirm molecular weight. Collision-induced dissociation (CID) identifies fragmentation pathways (e.g., loss of phenyl groups or formimidoyl moieties) .

- Tandem MS (MS/MS) : Traces intermediate ions (e.g., m/z 145 for indole fragments) to reconstruct reaction pathways .

Q. What computational methods are used to predict reactive sites and electronic properties of this compound?

- DFT studies : Calculate molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic regions (e.g., electron-rich indole nitrogen) .

- Frontier molecular orbitals (FMOs) : Predict HOMO-LUMO gaps (~4.5 eV) to assess stability and charge-transfer potential .

Q. How can crystallographic data contradictions (e.g., spatial group discrepancies) be resolved for indole derivatives?

- Case study : 3-(Diphenylmethylidene)indole crystallizes in the Pna2₁ space group, differing from similar derivatives (e.g., P-1 for 3-(propan-2-ylidene)indolin-2-one). Resolution involves reanalyzing hydrogen-bonding networks (e.g., N–H⋯O interactions) and refining atomic displacement parameters .

- Validation : Cross-referencing with single-crystal XRD data and computational packing analysis .

Q. What strategies are employed to evaluate the bioactivity of this compound derivatives?

- Pharmacological assays :

- Anti-cancer : MTT assays using cell lines (e.g., HeLa) to measure IC₅₀ values.

- Antimicrobial : Disk diffusion tests against Gram-positive/negative bacteria .

Data Contradiction Analysis

Q. How to address conflicting spectroscopic data in characterizing this compound analogs?

- Case example : Discrepancies in NMR chemical shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or tautomerism. Resolution involves variable-temperature NMR or 2D techniques (HSQC, HMBC) to confirm connectivity .

- Statistical validation : Compare experimental data with >95% confidence intervals from computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.